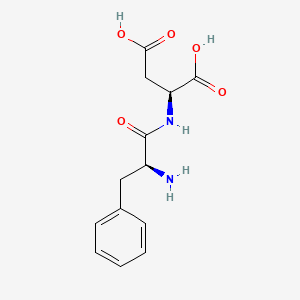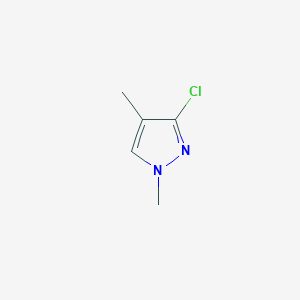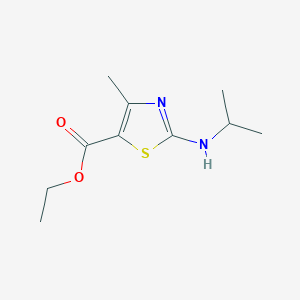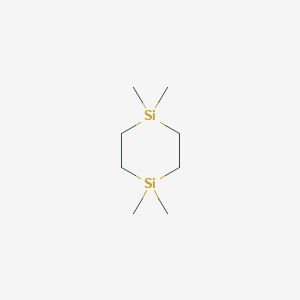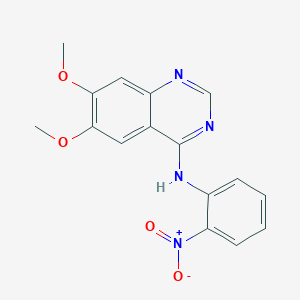
6,7-dimethoxy-N-(2-nitrophenyl)quinazolin-4-amine
Overview
Description
6,7-dimethoxy-N-(2-nitrophenyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C16H14N4O4 and its molecular weight is 326.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Drug Lead
Quinazolines, such as 6,7-dimethoxyquinazoline-2,4-diamines, have demonstrated varied pharmacological activities, making them suitable for treating diseases like malaria. A significant discovery in this field is 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), which shows promising high antimalarial activity and is considered an effective antimalarial drug lead (Mizukawa et al., 2021).
Anti-Tubercular Activity
Another significant application of 6,7-dimethoxyquinazoline derivatives is in the treatment of tuberculosis. Compounds like 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine demonstrated effective inhibition of Mycobacterium tuberculosis with minimal toxicity, presenting a potential avenue for developing new anti-tubercular drugs (Asquith et al., 2019).
Targeting EGFR in Cancer Treatment
Quinazoline-based kinase inhibitors of the epidermal growth factor receptor (EGFR) have been utilized in targeting non-small cell lung cancer and chordomas. Studies have identified potent dimethoxyquinazolines that interact with key structural features within EGFR, showing promise in the treatment of these cancers. One such compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, has shown significant inhibitory effects on the UCH-2 chordoma cell line (Asquith et al., 2019).
Fluorescent Properties for Cellular Imaging
Quinazoline derivatives also have applications in the field of bio-imaging. The fluorescent properties of 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines make them suitable for linking to biomolecules and biopolymers for cellular imaging. These compounds exhibit pH-independent fluorescence with large Stokes shifts, although they have a relatively low quantum yield, which suggests potential for development as fluorescent bio-imaging agents (Stadlbauer et al., 2009).
Antimicrobial and Cytotoxic Activities
New quinazoline derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds, such as 2-(2-benzylidenehydrazinyl)-6,7-dimethoxyquinazolin-4-amine derivatives, have shown potential in treating fungalinfections, with some demonstrating activity and minimal cytotoxicity, making them promising candidates for future medicinal applications (Turan-Zitouni et al., 2016).
Synthesis and Characterization for Medicinal Chemistry
The synthesis and characterization of various quinazoline derivatives, including those with 6,7-dimethoxy substitutions, are crucial for advancing medicinal chemistry. Studies have focused on optimizing synthesis routes and characterizing the structures of these compounds, which is essential for developing new pharmaceuticals (Yan et al., 2013).
Properties
IUPAC Name |
6,7-dimethoxy-N-(2-nitrophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-23-14-7-10-12(8-15(14)24-2)17-9-18-16(10)19-11-5-3-4-6-13(11)20(21)22/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRZNTSHNHLAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine](/img/structure/B3253857.png)
